Inhibitory Potency vs. Ritonavir
Cyp3A4-IN-2 demonstrates a quantifiably stronger inhibition of CYP3A4 compared to its parent compound, ritonavir. This increased potency is a direct result of rational design focused on increasing the hydrophobicity of the R2 side group [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.055 μM |
| Comparator Or Baseline | Ritonavir: 0.130 μM |
| Quantified Difference | 2.4-fold more potent (0.055 μM vs. 0.130 μM) |
| Conditions | In vitro biochemical assay measuring CYP3A4 activity [1] |
Why This Matters
For pharmacoenhancement applications where lower doses and minimized off-target effects are paramount, the 2.4-fold increase in potency makes Cyp3A4-IN-2 a superior choice over ritonavir, potentially allowing for more effective boosting of co-administered antivirals or immunosuppressants at reduced exposure levels.
- [1] Samuels, E.R., Sevrioukova, I.F. An increase in side-group hydrophobicity largely improves the potency of ritonavir-like inhibitors of CYP3A4. Bioorganic & Medicinal Chemistry. 2020 Mar 15;28(6):115349. View Source
